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Compound of Interest

Compound Name: Dodec-4-en-2-one

Cat. No.: B15285535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for

Dodec-4-en-2-one, a long-chain unsaturated ketone. The information presented herein is

essential for the identification, characterization, and quality control of this compound in

research and development settings. This document outlines predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed,

generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data
The following tables summarize the predicted spectral data for Dodec-4-en-2-one. These

predictions are based on established principles of spectroscopy and data from analogous

chemical structures.

Table 1: Predicted ¹H NMR Spectral Data for Dodec-4-en-
2-one
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~6.8 dt 1H H-5

~6.1 d 1H H-4

~2.5 t 2H H-3

~2.1 s 3H H-1

~2.0 q 2H H-6

~1.2-1.4 m 8H H-7 to H-10

~0.9 t 3H H-12

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Dodec-4-
en-2-one

Chemical Shift (δ, ppm) Carbon Assignment

~198 C-2 (C=O)

~148 C-5 (=CH)

~130 C-4 (=CH)

~40 C-3 (-CH₂-)

~32 C-6 (-CH₂-)

~29-30 C-7 to C-10 (-CH₂-)

~28 C-1 (-CH₃)

~22 C-11 (-CH₂-)

~14 C-12 (-CH₃)

Predicted in CDCl₃ at 100 MHz.
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Table 3: Predicted IR Absorption Data for Dodec-4-en-2-
one

Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3020 =C-H Stretching

~2960-2850 C-H (alkane) Stretching

~1675 C=O (conjugated) Stretching

~1630 C=C Stretching

~1465 C-H (alkane) Bending

Table 4: Predicted Mass Spectrometry Data for Dodec-4-
en-2-one

m/z Interpretation

182 [M]⁺ (Molecular Ion)

167 [M - CH₃]⁺

139 [M - C₃H₇]⁺

111 [M - C₅H₁₁]⁺

97 [C₇H₁₃]⁺

83 [C₆H₁₁]⁺

69 [C₅H₉]⁺

55 [C₄H₇]⁺

43 [CH₃CO]⁺ (Base Peak)

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. Actual

parameters may need to be optimized based on the specific instrumentation and sample

characteristics.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Dissolve approximately 5-10 mg of Dodec-4-en-2-one in about 0.7 mL of a deuterated

solvent (e.g., Chloroform-d, CDCl₃).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing.

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer.

Pulse Program: Standard single-pulse experiment.

Acquisition Parameters:

Spectral Width: -2 to 12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64 (signal-to-noise dependent).

Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift to the TMS signal at 0 ppm.

Integrate the signals to determine the relative number of protons.

3. ¹³C NMR Spectroscopy:
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Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ¹H frequency).

Pulse Program: Proton-decoupled pulse sequence.

Acquisition Parameters:

Spectral Width: 0 to 220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Processing:

Apply a Fourier transform to the FID.

Phase correct the spectrum.

Calibrate the chemical shift using the solvent peak as a secondary reference (e.g., CDCl₃

at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation:

For a neat liquid sample, a small drop of Dodec-4-en-2-one can be placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[1]

Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt

plates (e.g., NaCl or KBr).

2. Data Acquisition:

Instrument: FT-IR Spectrometer with an ATR accessory.

Procedure:
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Record a background spectrum of the empty ATR crystal to subtract atmospheric and

instrumental interferences.[1]

Place the sample on the crystal and apply pressure to ensure good contact.

Acquire the sample spectrum.

Parameters:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Mass Spectrometry (MS)
1. Sample Introduction:

Introduce a dilute solution of Dodec-4-en-2-one in a volatile solvent (e.g., methanol or

acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph

(GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

2. Ionization:

Method: Electron Ionization (EI) is a common method for volatile compounds like ketones.

Energy: Typically 70 eV.

3. Mass Analysis:

Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

Mode: Positive ion mode.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 30-300).

4. Data Acquisition:
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Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-

charge ratio (m/z).

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical

compound like Dodec-4-en-2-one.

Workflow for Spectral Analysis of Dodec-4-en-2-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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